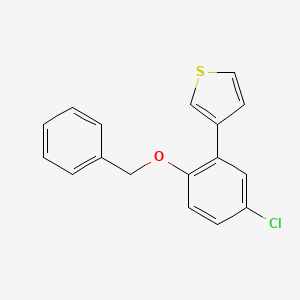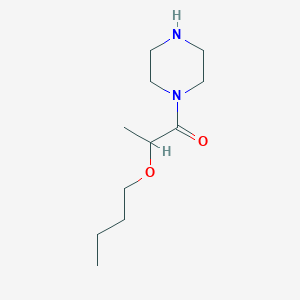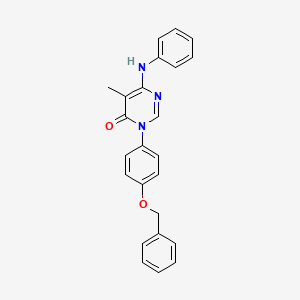
3-(5-Chloro-2-phenylmethoxyphenyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloro-2-phenylmethoxyphenyl)thiophene is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. The presence of the thiophene ring in this compound contributes to its unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-phenylmethoxyphenyl)thiophene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-phenylmethoxybenzene and thiophene.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Coupling Reaction: The key step in the synthesis is the coupling reaction between 5-chloro-2-phenylmethoxybenzene and thiophene. This reaction is typically catalyzed by a palladium catalyst, such as palladium acetate, in the presence of a ligand, such as triphenylphosphine.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(5-Chloro-2-phenylmethoxyphenyl)thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, such as halogenation, nitration, and sulfonation. Common reagents include halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Chlorine, bromine, nitric acid, sulfuric acid, acetic acid as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Halogenated, nitrated, sulfonated derivatives.
科学研究应用
3-(5-Chloro-2-phenylmethoxyphenyl)thiophene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound is explored for its potential use in drug discovery and development. It is studied for its interactions with biological targets and its pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors, and in the development of new technologies, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用机制
The mechanism of action of 3-(5-Chloro-2-phenylmethoxyphenyl)thiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
相似化合物的比较
3-(5-Chloro-2-phenylmethoxyphenyl)thiophene can be compared with other similar compounds, such as:
Thiophene: The parent compound, thiophene, is a simple five-membered heterocyclic compound containing a sulfur atom. It serves as the core structure for many derivatives, including this compound.
2-Phenylthiophene: This compound is similar in structure but lacks the chloro and phenylmethoxy substituents. It is used in the synthesis of various organic compounds and materials.
5-Chloro-2-phenylmethoxybenzene: This compound is a precursor in the synthesis of this compound. It contains the chloro and phenylmethoxy substituents but lacks the thiophene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the presence of the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C17H13ClOS |
|---|---|
分子量 |
300.8 g/mol |
IUPAC 名称 |
3-(5-chloro-2-phenylmethoxyphenyl)thiophene |
InChI |
InChI=1S/C17H13ClOS/c18-15-6-7-17(16(10-15)14-8-9-20-12-14)19-11-13-4-2-1-3-5-13/h1-10,12H,11H2 |
InChI 键 |
GFWHDDRPCQYADT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C3=CSC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)





![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)




![3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole](/img/structure/B13876065.png)
![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate](/img/structure/B13876071.png)
